molecular formula C13H10FNO B13624146 4-(4-Fluorophenyl)benzamide

4-(4-Fluorophenyl)benzamide

Cat. No.: B13624146
M. Wt: 215.22 g/mol
InChI Key: MFZHQWSKAFHNBU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)benzamide is a benzamide derivative characterized by a fluorine-substituted phenyl ring attached to a benzamide core. This compound serves as a critical scaffold in medicinal chemistry due to its versatility in drug design, particularly in targeting receptors and enzymes involved in neurological, antifungal, and anticancer pathways. Its structure allows for modifications that enhance binding affinity, selectivity, and pharmacokinetic properties.

Key applications include:

  • Antifungal Activity: PC945, a derivative of this compound, is a novel triazole antifungal agent optimized for inhaled delivery. It inhibits fungal lanosterol 14α-demethylase (CYP51A1), showing potent activity against Aspergillus fumigatus, including itraconazole-resistant strains .
  • Anticancer Potential: Structural analogs exhibit inhibitory activity against immune checkpoint PD-L1 and VEGFR-2, relevant to cancer therapy .

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

4-(4-fluorophenyl)benzamide

InChI

InChI=1S/C13H10FNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16)

InChI Key

MFZHQWSKAFHNBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluoroaniline+Benzoyl chlorideThis compound+HCl\text{4-Fluoroaniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Fluoroaniline+Benzoyl chloride→this compound+HCl

The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-(4-Fluorophenyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-(4-Fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzene ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues in Antifungal Therapy

Compound Structural Features Biological Activity Key Findings References
PC945 4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide Antifungal (CYP51A1 inhibition) - 10-fold higher lung exposure than voriconazole.
- Minimal systemic toxicity due to inhaled delivery.
Itraconazole Triazole core with dichlorophenyl and sec-butyl chains Antifungal (CYP51A1 inhibition) - Broad-spectrum activity but limited by drug resistance and systemic toxicity. -

Comparison Insight : PC945’s benzamide-piperazine-triazole hybrid structure enhances lung-targeted efficacy and reduces off-target effects compared to traditional triazoles like itraconazole.

Neurological Ligands: Selectivity and Affinity

Compound Structural Features Target Receptor Affinity/Selectivity References
4-(4-Fluorophenyl)benzamide derivatives Fluorophenyl-benzamide with piperazine chains Dopamine D2R - Compound [18]: TS = 0.19 (low structural similarity to known D2R ligands).
- Moderate D2R affinity with atypical antipsychotic potential.
Haloperidol Butyrophenone core with chlorophenyl-piperidine Dopamine D2R - High D2R affinity but associated with extrapyramidal side effects. -

Anticancer and Immune-Modulating Derivatives

Compound Structural Modifications Target/Activity Efficacy Data References
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (4) Sulfonamide-benzamide hybrid with chloro/methoxy groups PD-L1 inhibition - 53.3% inhibition at 10 μM.
- Low cytotoxicity in fibroblast cell lines.
T-1-AFPB Theobromine-benzamide conjugate VEGFR-2 inhibition - Anti-angiogenic and antiproliferative effects in vitro.

Comparison Insight : Sulfonamide-benzamide hybrids show promising immune checkpoint inhibition, while theobromine conjugates expand applications to angiogenesis pathways.

Antimicrobial and Cytotoxic Analogues

Compound Structural Features Antimicrobial Target Key Findings References
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Chloro-hydroxybenzamide with trifluoromethyl group Sulfate-reducing bacteria - 64–66% biomass reduction at 1.1 μM.
- High cytotoxicity at 30 μM.
This compound Unmodified fluorophenyl-benzamide N/A - Primarily a scaffold for further derivatization. -

Comparison Insight : Chloro and trifluoromethyl substitutions significantly enhance antimicrobial activity but may increase cytotoxicity.

Key Structural-Activity Relationship (SAR) Insights

Fluorine Substitution : The 4-fluorophenyl group enhances metabolic stability and binding interactions via hydrophobic and electrostatic effects .

Piperazine Linkers : Improve solubility and receptor selectivity, as seen in PC945 and D2R ligands .

Sulfonamide and Triazole Additions : Expand biological activity to PD-L1 inhibition and antifungal pathways .

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